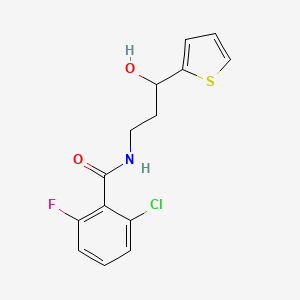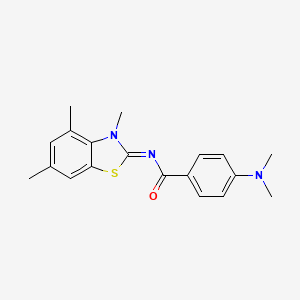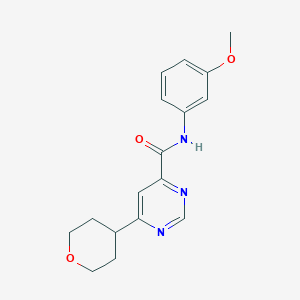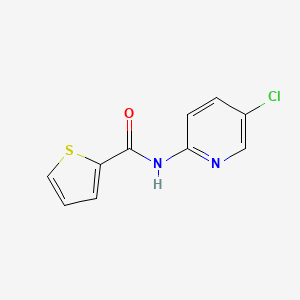![molecular formula C16H15N3O3S B2748641 ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 731778-58-8](/img/no-structure.png)
ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine and has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It has a molecular weight of 345.36 .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves a series of steps including design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C15H13N4O4S/c1-8-11-13 (24-12 (8)15 (22)23)17-7-19 (14 (11)21)6-10 (20)18-9-4-2-3-5-16-9/h2-5,7,24H,6H2,1H3, (H,22,23) (H,16,18,20) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, elimination, and methylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.36 . It is recommended to be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The synthesis of related pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and fused thiazolo derivatives have been reported, highlighting a method to obtain these compounds from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate. The structures of these compounds and their intermediates were confirmed by spectral data (E. Ahmed, 2003).
Another study presents a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, showcasing the versatility of these compounds in synthetic chemistry (A. A. Santilli et al., 1971).
Applications in Material Science and Pharmacology
Ionic liquid-mediated synthesis has led to the creation of novel chromone-pyrimidine coupled derivatives, demonstrating the importance of these compounds in developing materials with potential biological activities. This approach offers advantages such as high yields, mild reaction conditions, and catalyst reusability (A. P. Nikalje et al., 2017).
The reactivity of related pyrido and furo(thieno)pyrimidinones with alkyl mono- and di-halides was explored, leading to the synthesis of new heterocyclic systems. These compounds exhibit promising antimicrobial activity, underscoring their potential pharmacological applications (S. Sirakanyan et al., 2015).
Nonlinear Optical Properties
- A study on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives has been conducted. It highlights the significant nonlinear optical (NLO) properties of these compounds, suggesting their potential for optoelectronic applications. The research provides a comparison between theoretical (DFT/TDDFT) and experimental studies, indicating the compounds' considerable NLO character, especially for high-tech applications (A. Hussain et al., 2020).
Mecanismo De Acción
Mode of Action
It is known that many compounds with similar structures have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These compounds often work by binding to specific receptors or enzymes, thereby altering their function.
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways. Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Specific information on how these factors influence the action of “this compound” is currently unavailable .
Direcciones Futuras
The study of similar compounds indicates that they can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of “ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate” and similar compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves the condensation of 2-amino-4-methyl-5-(pyridin-2-ylmethyl)thiophene-3-carboxylic acid with ethyl 2-chloro-4-oxo-3-(pyridin-2-ylmethyl)butanoate, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-amino-4-methyl-5-(pyridin-2-ylmethyl)thiophene-3-carboxylic acid", "ethyl 2-chloro-4-oxo-3-(pyridin-2-ylmethyl)butanoate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methyl-5-(pyridin-2-ylmethyl)thiophene-3-carboxylic acid with ethyl 2-chloro-4-oxo-3-(pyridin-2-ylmethyl)butanoate in the presence of a base such as triethylamine or sodium hydride to form ethyl 2-(2-(pyridin-2-ylmethyl)-4-oxo-3-(thiophen-2-yl)-3,4-dihydropyrimidin-5-yl)but-2-enoate.", "Step 2: Cyclization of the intermediate product in the presence of a Lewis acid such as zinc chloride or aluminum chloride to form ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate.", "Step 3: Esterification of the intermediate product with ethanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate." ] } | |
Número CAS |
731778-58-8 |
Fórmula molecular |
C16H15N3O3S |
Peso molecular |
329.37 |
Nombre IUPAC |
ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-9(2)12-14(20)18-11(19-15(12)23-13)8-10-6-4-5-7-17-10/h4-7H,3,8H2,1-2H3,(H,18,19,20) |
Clave InChI |
SGRDOOCPRYRCOK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=N3)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)
![(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2748566.png)



![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)
methanone](/img/structure/B2748579.png)

